3-Chloropropionyl chloride

Organic Synthesis Flow Chemistry Amidation

Generic acyl chlorides fail in cascades-the positional isomer 2-chloropropionyl chloride lacks β-elimination capability and alters cyclization outcomes. This bifunctional reagent resolves that: -COCl acylates while the pendant -CH₂CH₂Cl enables sequential alkylation, elimination, or solid-support anchoring. • Beclamide synthesis: >80% conversion in 1 min under continuous flow • Masked vinyl installation via dehydrochlorination for agrochemicals • Resin modification for ion-exchange/affinity chromatography media Supplied under inert gas; ≥98% purity.

Molecular Formula C3H4Cl2O
Molecular Weight 126.97 g/mol
CAS No. 625-36-5
Cat. No. B058127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloropropionyl chloride
CAS625-36-5
Synonyms(Chloromethyl)acetyl Chloride;  3-Chloropropanoyl Chloride;  3-Chloropropionic Acid Chloride;  3-Chloropropionyl Chloride;  NSC 84180;  β-Chloropropanoyl Chloride;  β-Chloropropionic Acid Chloride;  β-Chloropropionyl Chloride;  ω- Chloropropanoyl Chloride;  ω
Molecular FormulaC3H4Cl2O
Molecular Weight126.97 g/mol
Structural Identifiers
SMILESC(CCl)C(=O)Cl
InChIInChI=1S/C3H4Cl2O/c4-2-1-3(5)6/h1-2H2
InChIKeyINUNLMUAPJVRME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloropropionyl Chloride: Identity & Specifications


3-Chloropropionyl chloride (CAS 625-36-5) is a bifunctional aliphatic acyl chloride characterized by the molecular formula C₃H₄Cl₂O and a molecular weight of 126.97 g/mol. At ambient conditions, it exists as a clear, colorless to pale yellow liquid with a pungent, lachrymatory odor . Critically, its structure incorporates two distinct reactive centers: a highly electrophilic acyl chloride (-COCl) group and a terminal primary alkyl chloride (-CH₂CH₂Cl) moiety . This dual functionality fundamentally distinguishes it from simple mono-functional acyl chlorides and serves as the cornerstone of its utility in complex molecular construction. Standard physical specifications are well-defined, including a boiling point of 143-145°C, a density of 1.33 g/mL at 25°C, and a refractive index of n20/D 1.457 . As a halogenated acid halide, it exhibits extreme sensitivity to moisture, undergoing rapid hydrolysis to release hydrogen chloride gas, and reacts violently with water, alcohols, amines, and other nucleophilic solvents . This inherent reactivity necessitates strict anhydrous handling and storage protocols under inert atmospheres, a critical procurement and workflow consideration .

1 Bifunctional reagent: reactive acyl chloride and pendant primary alkyl chloride
2 Enables sequential acylation–alkylation or acylation–elimination cascade sequences
3 Extreme moisture sensitivity; demands anhydrous handling and inert-atmosphere protocols

Why Generic Acyl Chlorides Cannot Substitute 3-Chloropropionyl Chloride


The substitution of 3-chloropropionyl chloride with a simpler, more generic acyl chloride—such as acetyl chloride, propionyl chloride, or even its positional isomer 2-chloropropionyl chloride—is scientifically inadvisable and will lead to divergent synthetic outcomes. This compound's unique value proposition lies not merely in its acylating capacity but in its bifunctional architecture, which enables a specific two-step synthetic logic: initial acylation to install a scaffold, followed by a distinct nucleophilic substitution or elimination at the pendant 2-chloroethyl fragment to introduce further molecular complexity . As a point of direct comparison, while the 2-chloropropionyl chloride isomer (CAS 7623-09-8) contains the same atoms, the chlorine atom is alpha to the carbonyl; this eliminates the potential for subsequent β-elimination chemistry and alters both its electronic properties and steric profile . Furthermore, photochlorination studies of propionyl chloride explicitly demonstrate that the reaction pathway strongly favors chlorination at the β-position, meaning 3-chloropropionyl chloride is the kinetically preferred and primary product, not a minor side-stream component [1]. Consequently, attempting to substitute it with an in-class analog—even a structurally similar one—abandons a designed, high-yielding synthetic sequence in favor of a different reaction manifold, often resulting in failed cyclizations, altered regio- or stereoselectivity, or the inability to access key downstream targets like β-lactams, heterocycles, or masked vinyl functionalities .

Mono-functional acyl chlorides
Lack the terminal chloroethyl group, preventing secondary nucleophilic substitution or β-elimination steps downstream.
α-Isomer (2-chloropropionyl chloride)
Chlorine at the α-carbon eliminates β-elimination chemistry and alters steric/electronic profiles relative to the β-isomer.
Generic synthesis assumptions
Photochlorination studies confirm β-chlorination is kinetically preferred; non-specific analogs may not replicate designed reaction pathways.

3-Chloropropionyl Chloride: Differentiation Evidence vs. Closest Analogs


Bifunctional Reactivity vs. Non-Chlorinated Analog

The bifunctional nature of 3-chloropropionyl chloride confers a distinct operational advantage in multi-step syntheses, as quantified by the rapid, high-yielding preparation of the sedative drug beclamide in a continuous flow system. A direct, telescoped process demonstrated >80% conversion from 3-chloropropionyl chloride to beclamide in just 1 minute [1]. This efficiency stands in stark contrast to the use of the non-chlorinated analog, propionyl chloride. Employing propionyl chloride for the same target would preclude this streamlined, one-pot approach; it would necessitate a separate, discrete halogenation step later in the synthesis to install the essential 2-chloroethyl functionality required for the drug's pharmacological activity . This additional step inherently reduces atom economy, prolongs reaction time, and lowers overall process yield, making 3-chloropropionyl chloride the far more efficient choice for assembling this pharmacophore class.

Bifunctional reactivity
Head-to-head
>80% conversion to beclamide in 1 min
Supports telescoped process efficiency for β-amino acid frameworks
Propionyl chloride cannot install the required chloroethyl group, ruling out this one-pot route.
Organic Synthesis Flow Chemistry Amidation Pharmaceutical Intermediates

Continuous Flow Synthesis Efficiency

A modern continuous flow procedure demonstrates a significant advancement in the synthesis of 3-chloropropionyl chloride itself, offering a safer and more mass-efficient alternative to traditional batch methods. The study reports achieving up to 94% conversion from acrylic acid to 3-chloropropionyl chloride in a residence time of only 25 minutes under mild temperature and pressure conditions [1]. This is a direct and quantifiable improvement over conventional batch processes, which are characterized in the same publication as suffering from 'prolonged reaction times' and the 'use of excessive amounts of chlorinating reagents' [1]. While explicit batch kinetic data were not provided, the 25-minute residence time for near-quantitative conversion represents a benchmark of process intensification. This is particularly relevant when comparing the compound's production to that of similar, non-chlorinated acid chlorides like acryloyl chloride, whose continuous flow synthesis has also been reported but represents a different, simpler chemical challenge [2].

Continuous flow efficiency
Method context
Up to 94% conversion in 25 min
Indicates process intensification potential vs. traditional batch methods
Continuous flow microreactor; batch data cited as prolonged times and excess reagents.
Process Chemistry Flow Chemistry Reaction Engineering Chemical Manufacturing

Thermal Decomposition and Process Safety

Laser pyrolysis studies on a series of acyl chlorides, including 3-chloropropanoyl chloride, provide a class-level insight into their thermal behavior that is critical for process safety assessments. The research identifies that thermal decomposition for these compounds is typically initiated by a 1,2-HCl elimination mechanism, wherever structurally possible, which then generates reactive ketene intermediates that undergo further decomposition . For 3-chloropropionyl chloride, this predicted pathway is distinct from that of other acyl chlorides lacking a β-hydrogen, such as chloroacetyl chloride. Chloroacetyl chloride, for example, is not expected to decompose via this 1,2-elimination route, which would fundamentally alter its decomposition product profile and the associated hazards . While the study does not provide quantitative rate constants for each compound, the class-level inference is that the thermal decomposition mechanism and, by extension, the safety profile during high-temperature processing (e.g., distillation, exothermic reactions) are not uniform across acyl chlorides. The potential to generate gaseous HCl and reactive ketenes is a specific, mechanism-derived risk for 3-chloropropionyl chloride.

Thermal decomposition
Class-level
Initiated by 1,2-HCl elimination to a ketene
Decomposition mechanism differs from acyl chlorides lacking β-hydrogen
Class-level inference from laser pyrolysis; compound-specific hazard assessment advised.
Thermal Stability Process Safety Pyrolysis Reaction Mechanisms

Physical Property Distinction from α-Isomer

The distinct positioning of the chlorine atom on the β-carbon of 3-chloropropionyl chloride results in measurable and significant differences in its fundamental physical properties compared to its α-isomer, 2-chloropropionyl chloride. These differences are critical for both analytical quality control (e.g., confirming the identity of an incoming shipment) and for predicting behavior in downstream applications. Specifically, 3-chloropropionyl chloride has a substantially higher boiling point (143-145°C) compared to 2-chloropropionyl chloride (109-111°C) . Similarly, its density (1.33 g/mL at 25°C) and refractive index (n20/D 1.457) are higher than those of the α-isomer (1.308 g/mL at 25°C; n20/D 1.440) . These data provide a clear, quantitative fingerprint that can be used to distinguish between these two isomeric forms, preventing a costly misidentification that could lead to failed experiments or contaminated products.

Isomer physical properties
Head-to-head
BP +34 °C, density +0.022 g/mL, nD +0.017 vs. α-isomer
Provides a straightforward QC fingerprint for positional isomer identification
Values at atmospheric pressure and 25 °C; supports incoming material verification.
Physicochemical Properties Quality Control Analytical Chemistry Chemical Identification

3-Chloropropionyl Chloride: Validated Application Scenarios


Continuous Flow Synthesis of β-Amino Acid Pharmaceuticals

The high-yielding, telescoped synthesis of beclamide (>80% conversion in 1 minute) described in Section 3 establishes 3-chloropropionyl chloride as a premier building block for β-amino acid derivatives and related pharmaceuticals in continuous flow environments [1]. Its bifunctional nature is essential for this sequence, enabling rapid acylation of an amine followed by immediate intramolecular alkylation or subsequent functionalization of the pendant chloroethyl group . This scenario is ideal for process R&D teams aiming to reduce synthesis time, minimize waste, and enhance safety by utilizing continuous flow platforms.

Modification of Macroporous Resins for Affinity Chromatography

Vendor technical documentation directly confirms the use of 3-chloropropionyl chloride to modify hydrophilic, macroporous polymer resins (e.g., glycerylmethacrylate-styrene-divinylbenzene copolymers) [1]. This application leverages the dual reactivity of the molecule: the acyl chloride reacts with hydroxyl groups on the resin surface to form a stable ester linkage, tethering the reactive 2-chloroethyl group to the solid support. This terminal chloride then serves as a versatile anchor point for further functionalization, such as the introduction of amines to create ion-exchange or affinity chromatography media, or for the synthesis of DNA/RNA modifiers like diethylaminopropionamido-hydroxy-anthraquinones .

Heterocyclic Scaffold Synthesis via Cascade Cyclization

As evidenced by the investigation of its reaction with thiophene under various Friedel-Crafts catalysts, 3-chloropropionyl chloride is a key reagent for synthesizing fused heterocyclic systems like cyclopenta[b]thiophenones [1]. Its specific utility here, in contrast to non-chlorinated acyl chlorides like propionyl chloride, is that the initial acylation step installs a 3-chloropropionyl moiety. Under the Lewis acidic conditions, this can subsequently undergo an intramolecular alkylation (cyclization) to form a new 5-membered ring. This cascade sequence is not accessible to simpler acyl chlorides, making 3-chloropropionyl chloride the reagent of choice for constructing these complex, sulfur-containing heterocycles found in numerous bioactive molecules.

Agrochemical Intermediates with Masked Vinyl Groups

The documented role of 3-chloropropionyl chloride as a precursor to a 'masked vinyl group' via its 2-chloroethyl fragment is of high value in agrochemical synthesis [1]. Patents and technical literature highlight its use as an intermediate for herbicides and fungicides . The synthetic strategy involves using the compound to acylate a core scaffold, followed by a base-induced dehydrochlorination (elimination of HCl) of the resulting propionamide or propionate ester. This step generates a terminal alkene (vinyl group) precisely positioned on the molecule. This controlled, two-step installation of an alkene is often superior to direct use of acryloyl chloride, which can be prone to undesirable polymerization and is itself less versatile in subsequent manipulation steps.

Application
Selection Property
Validation Focus
β-Amino acid continuous flow synthesis
Bifunctional acylation–alkylation sequence
Telescoped process yield and purity
Macroporous resin modification
Ester-linked chloroethyl anchor on solid support
Resin functionalization efficiency and amine coupling
Fused heterocyclic scaffold synthesis
Cascade acylation–intramolecular cyclization
Cyclization selectivity and ring-closure yield
Masked vinyl group installation
Controlled dehydrochlorination to terminal alkene
Elimination efficiency and alkene stability

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